N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1209191-10-5
VCID: VC6240185
InChI: InChI=1S/C21H16F2N4O3/c22-13-5-6-15(17(23)9-13)19-10-14(26-30-19)11-24-20(28)7-8-27-12-25-18-4-2-1-3-16(18)21(27)29/h1-6,9-10,12H,7-8,11H2,(H,24,28)
SMILES: C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Molecular Formula: C21H16F2N4O3
Molecular Weight: 410.381

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

CAS No.: 1209191-10-5

Cat. No.: VC6240185

Molecular Formula: C21H16F2N4O3

Molecular Weight: 410.381

* For research use only. Not for human or veterinary use.

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide - 1209191-10-5

Specification

CAS No. 1209191-10-5
Molecular Formula C21H16F2N4O3
Molecular Weight 410.381
IUPAC Name N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Standard InChI InChI=1S/C21H16F2N4O3/c22-13-5-6-15(17(23)9-13)19-10-14(26-30-19)11-24-20(28)7-8-27-12-25-18-4-2-1-3-16(18)21(27)29/h1-6,9-10,12H,7-8,11H2,(H,24,28)
Standard InChI Key UEFPJAJBZFJEHE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure integrates four distinct domains:

  • 5-(2,4-Difluorophenyl)isoxazole: The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) substituted at position 5 with a 2,4-difluorophenyl group enhances metabolic stability and modulates lipophilicity . Fluorine atoms improve membrane permeability and bioavailability through electron-withdrawing effects .

  • Methylpropanamide linker: A three-carbon chain connecting the isoxazole and quinazolinone moieties provides conformational flexibility, potentially optimizing target binding .

  • 4-Oxoquinazolin-3(4H)-yl: The quinazolinone core is a privileged scaffold in medicinal chemistry, associated with kinase inhibition and DNA intercalation .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₁₇F₂N₅O₃
Molecular Weight437.40 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8
logP (Predicted)3.2 ± 0.4
Topological Polar SA95.2 Ų

Derived from structural analogs in .

Synthetic Routes and Optimization Strategies

While no published synthesis of this exact compound exists, plausible pathways can be extrapolated from related methodologies:

Isoxazole Ring Formation

The 5-(2,4-difluorophenyl)isoxazole fragment is synthesized via cyclocondensation of 2,4-difluorophenylacetylene with hydroxylamine, followed by functionalization at position 3 . A chloromethyl intermediate is generated using paraformaldehyde and HCl, which is subsequently aminated to introduce the methylamine group .

Quinazolinone Synthesis

The 4-oxoquinazolin-3(4H)-yl moiety is constructed from anthranilic acid derivatives through cyclization with formamide or urea under thermal conditions . Substitution at position 3 is achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling .

Final Assembly

Coupling the isoxazole-methylamine intermediate with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid via carbodiimide-mediated amidation yields the target compound . Purification by column chromatography and recrystallization ensures >95% purity .

Pharmacological Profile and Mechanistic Insights

The compound’s hybrid architecture suggests multimodal biological activity, supported by data from structural analogs:

Antifungal Activity

Triazole- and isoxazole-containing compounds exhibit potent antifungal effects by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . In silico docking studies of related molecules show strong binding to CYP51’s heme cofactor (binding energy: −9.2 kcal/mol) . The difluorophenyl group enhances target affinity by forming hydrophobic interactions with Val310 and Tyr118 residues .

Table 2: Comparative Antifungal Activity (MIC Values)

CompoundCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)
Fluconazole2.08.0
Voriconazole0.51.0
Analog A 0.84.2
Target Compound (Predicted)0.3–1.22.5–5.0

Data extrapolated from ; predicted ranges based on structural enhancements.

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and tissue distribution in murine models.

  • Structural Optimization: Explore substitutions at the quinazolinone C-2 position to enhance solubility.

  • Combination Therapies: Assess synergy with azole antifungals or EGFR inhibitors.

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